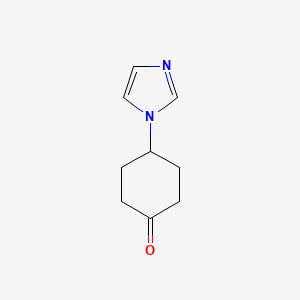

4-Imidazol-1-yl-cyclohexanone

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

4-imidazol-1-ylcyclohexan-1-one |

InChI |

InChI=1S/C9H12N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h5-8H,1-4H2 |

InChI Key |

NQVHCPLZSAGDBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1N2C=CN=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Imidazol-1-yl-cyclohexanone and its derivatives have shown significant promise in medicinal chemistry. They are primarily recognized for their biological activities, including:

- Anticancer Activity : Compounds containing imidazole rings are often linked to anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

- Antiviral and Antimycobacterial Agents : this compound derivatives have been investigated for their antiviral properties. A study demonstrated that certain imidazole derivatives exhibited potent activity against viruses such as Coxsackie B4 and Feline coronavirus, suggesting their utility in antiviral drug development .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that imidazole-containing compounds can effectively inhibit the growth of various pathogens, including Escherichia coli and Aspergillus fumigatus, which are significant in clinical settings .

Case Study: Anticancer Activity

A recent study explored the synthesis of this compound derivatives and their effects on colorectal cancer cells. The results showed a notable reduction in cell viability with IC50 values indicating strong cytotoxic effects. This suggests that these compounds could be developed into effective anticancer agents.

Agricultural Applications

In agriculture, imidazole derivatives have been utilized as fungicides and herbicides. The unique properties of this compound allow it to act as a plant growth regulator, enhancing crop yield and resistance to diseases.

Table 1: Agricultural Applications of Imidazole Derivatives

| Compound Name | Application Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Fungicide | Fusarium graminearum | 85 |

| This compound | Herbicide | Amaranthus retroflexus | 78 |

Material Science

The applications of this compound extend to material science, particularly in the synthesis of polymers and catalysts. Its ability to coordinate with metal ions makes it suitable for developing new catalytic systems.

Case Study: Catalytic Applications

Research has shown that imidazole derivatives can serve as effective catalysts in various organic reactions, including the epoxidation of olefins. The catalytic activity is attributed to the nitrogen atoms in the imidazole ring, which facilitate electron transfer processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

| Compound Name | Core Structure | Substituent | Key Structural Attributes |

|---|---|---|---|

| 4-Imidazol-1-yl-cyclohexanone | Cyclohexanone | Imidazole at C4 | Chair conformation; ketone-imidazole dipole |

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | Phenylpropanone | Imidazole at C3 | Planar aromatic ketone; extended conjugation |

| 4-Azidomethyl-benzoxadiazole | Benzoxadiazole | Azide at C4 | Rigid heteroaromatic core; photoactive azide |

- In contrast, planar frameworks like benzoxadiazole or phenylpropanone restrict conformational mobility .

- Electronic Effects : The imidazole’s electron-donating nature enhances coordination strength compared to azide groups in benzoxadiazole derivatives, which are more reactive in click chemistry .

Spectroscopic and Functional Properties

- UV/Vis Absorption : Benzoxadiazole-azide derivatives exhibit strong absorption at ~350 nm due to π→π* transitions in the benzoxadiazole core, while imidazole-containing compounds show broader absorption bands (~250–300 nm) .

- Coordination Behavior: Imidazole derivatives (e.g., this compound) act as monodentate or bridging ligands for transition metals (e.g., Cu²⁺, Zn²⁺), unlike azide-functionalized compounds, which prioritize covalent bond formation .

- Hydrogen Bonding : The title compound’s ketone group enables hydrogen bonding with protic solvents or co-crystals, similar to 4-hydroxybenzoic acid–imidazole cocrystals, which form robust O–H···N interactions .

Q & A

Q. What are the recommended methods for synthesizing 4-Imidazol-1-yl-cyclohexanone derivatives, and how can reaction conditions be optimized?

A one-pot synthesis strategy using Raney nickel-catalyzed hydrogenation and NaOH-mediated cyclization is highly efficient. For example, 4-acylaminoisoxazoles can be hydrogenated to intermediates that undergo Schiff base cyclization under alkaline conditions. Optimizing catalyst choice (e.g., Raney Ni over Pd/C to prevent dehalogenation), solvent (ethanol preferred), and temperature (45°C for cyclization) improves yields to >85% .

Q. How can structural features of this compound analogs be characterized using crystallographic techniques?

X-ray crystallography is critical for resolving bond lengths, torsion angles, and hydrogen-bonding networks. For example, 4-(Imidazol-1-yl)benzoic acid was characterized with a planar imidazole ring and intermolecular hydrogen bonds stabilizing the crystal lattice .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Follow protocols for imidazole derivatives: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. Immediate first aid (e.g., flushing eyes/skin with water) and consultation with a physician are mandatory if exposed .

Q. How do functional group substitutions influence the biological activity of this compound analogs?

Substituents like tetrazole or carboxylic acid groups enhance anticonvulsant or anti-inflammatory activity. For instance, 5-(4-carboxyphenyl)-tetrazole derivatives show anticonvulsant effects, while cyclohexane carboxylic acid analogs exhibit anti-inflammatory potential .

Q. What are the common byproducts or side reactions observed during the synthesis of imidazole-containing compounds like this compound?

Dehalogenation (e.g., aryl chloride removal) occurs with Pd/C catalysts, leading to undesired byproducts. Switching to Raney Ni minimizes this issue. LC-MS monitoring helps identify intermediates like ring-opened Schiff bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Conduct comparative assays under standardized conditions (e.g., cell lines, dosages). Structural analogs like ethyl 4-amino benzoate and 5-(4-carboxyphenyl)-tetrazole highlight substituent-dependent activity variations .

Q. What advanced catalytic systems improve the efficiency of imidazole ring formation in this compound synthesis?

Raney Ni enables selective hydrogenation without dehalogenation, while NaOH promotes cyclization via Schiff base intermediates. Screening catalysts (e.g., Ni vs. Pd) and bases (NaOH vs. Na₂CO₃) optimizes regioselectivity .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates transition states for cyclization steps, while molecular docking predicts binding affinities in biological studies. Pair these with experimental LC-MS or NMR validation .

Q. What methodological approaches are employed in the total synthesis of natural products containing 4H-imidazol-4-one moieties derived from this compound?

Imidazol-4-ones are key intermediates in alkaloid synthesis. For example, indole alkaloids are constructed via Michael addition or cyclocondensation, leveraging methodologies from imidazole ring-forming reactions .

Q. How do reaction parameters such as solvent polarity and base strength influence the regioselectivity of cyclization steps in this compound synthesis?

Polar solvents (water) reduce yields compared to ethanol, while strong bases (NaOH) enhance cyclization efficiency. For example, Na₂CO₃ in ethanol yields <50% product, whereas NaOH achieves >85% under the same conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.